1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
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Overview
Description
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a chemical compound with a unique structure that includes an amino group, a trifluoromethoxy group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-5-(trifluoromethoxy)benzene with chloropropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an antagonist to voltage-dependent sodium channels, thereby affecting neuronal activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-(trifluoromethoxy)benzoxazole: This compound is structurally related and has similar biological activities.
2-Amino-5-(trifluoromethoxy)benzoic acid:
Uniqueness
1-(2-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
1-[2-amino-5-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NO2/c11-5-7(16)3-6-4-8(1-2-9(6)15)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChI Key |
QIQJGLRPFGJCGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)CCl)N |
Origin of Product |
United States |
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